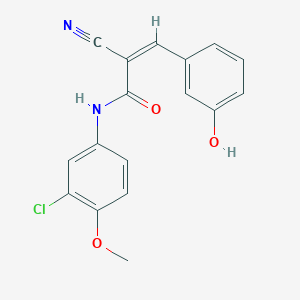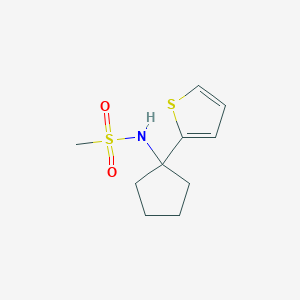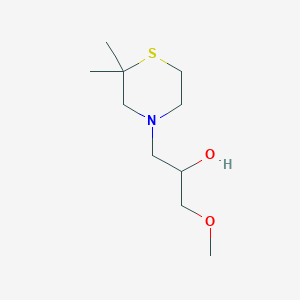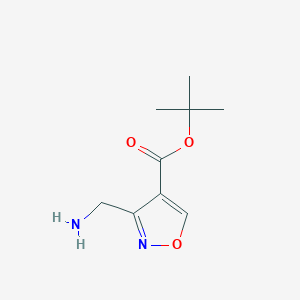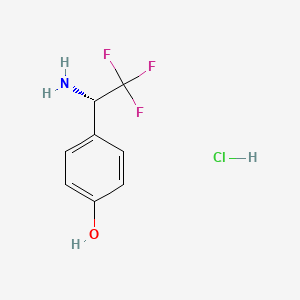
(4-((3-Chlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . Direct carbonylation of o-alkenylanilines with CO to synthesize quinolin-2-ones has been developed .Chemical Reactions Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .科学的研究の応用
Catalytic Reduction and Hydrogenation
The compound, as part of the broader family of substituted quinolines, has been investigated for its role in catalytic reduction processes. Ruthenium-catalyzed reduction of nitroarenes, including chloro, methyl, or methoxy substituents, to aminoarenes using formic acid demonstrates the utility of these compounds in synthesizing reduced aromatic amine derivatives. This process is significant for producing intermediates in pharmaceuticals and fine chemicals, highlighting the compound's role in facilitating selective reduction reactions under mild conditions (Watanabe et al., 1984).
Synthesis of Azaaromatic and Heterocyclic Compounds
In the synthesis of dibenzo[b,g][1,8]naphthyridin-5-ones, reactions involving chloroquinolines and aminoacetophenones under neat conditions have been reported. This process showcases the versatility of such compounds in synthesizing complex heterocyclic structures, which are crucial scaffolds in medicinal chemistry and materials science (Manoj & Prasad, 2010).
Antiproliferative Activity Against Cancer Cell Lines
A significant application of substituted quinolines is in cancer research, where derivatives have been designed, synthesized, and evaluated for their cytotoxic activity against various human cancer cell lines. For example, 2‐anilino‐3‐aroylquinolines have shown remarkable antiproliferative activity, particularly against lung cancer and prostate cancer cell lines, by inhibiting tubulin polymerization, a key process in cell division. This demonstrates the potential of such compounds in developing new anticancer therapies (Srikanth et al., 2016).
Spectroscopic Properties and Chemical Analysis
The electronic absorption, excitation, and fluorescence properties of related compounds have been studied to understand their behavior in different solvents. Such research is foundational in developing fluorescent probes and materials for sensing and imaging applications. The results indicate potential uses in designing fluorescent markers for biological and chemical assays, where the compound's interactions with light can be utilized to detect or quantify other substances (Al-Ansari, 2016).
Potential Antimalarial Activity
Substituted quinolines, including compounds with similar structures, have been explored for their antimalarial activity. This research is vital in the ongoing search for new antimalarial agents, especially in the face of rising drug resistance. The compounds' ability to inhibit the growth of Plasmodium spp., the parasite responsible for malaria, underscores their importance in medicinal chemistry research aimed at finding new treatments for this pervasive disease (Kesten et al., 1987).
作用機序
将来の方向性
特性
IUPAC Name |
[4-(3-chloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-14-4-3-5-15(12-14)22-18-13-19(20(25)24-8-10-26-11-9-24)23-17-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUUBCGURQMEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2904341.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2904342.png)
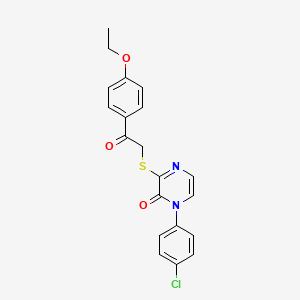

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2904345.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2904346.png)
![{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2904348.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2904349.png)
